(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-morpholinophenyl)methanone
Description
The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-morpholinophenyl)methanone" features a pyrimidine core substituted with a 1H-1,2,4-triazole moiety at the 6-position. This pyrimidine-triazole hybrid is linked to a piperazine ring, which is further conjugated to a 4-morpholinophenyl methanone group.
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O2/c30-21(17-1-3-18(4-2-17)26-9-11-31-12-10-26)28-7-5-27(6-8-28)19-13-20(24-15-23-19)29-16-22-14-25-29/h1-4,13-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJRPLIGYBNLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-morpholinophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Pyrimidine Synthesis: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Piperazine and Morpholine Introduction: These moieties are introduced through nucleophilic substitution reactions, where the piperazine and morpholine rings are attached to the pyrimidine and phenyl rings, respectively.
Final Coupling: The final step involves coupling the triazole-pyrimidine intermediate with the piperazine and morpholine derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can yield piperazine N-oxide, while nitration of the aromatic rings can produce nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown promise in inhibiting the growth of cancer cells and viruses. It is often studied for its potential as an anticancer and antiviral agent.
Medicine
In medicine, the compound is being investigated for its neuroprotective properties. It has shown potential in protecting neuronal cells from oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable lead compound for drug discovery and development.
Mechanism of Action
The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-morpholinophenyl)methanone involves multiple molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis.
Neuroprotective Activity: The compound exerts neuroprotective effects by reducing oxidative stress and inflammation through the inhibition of NF-κB and MAPK signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Piperazine-Linked Compounds
Key structural analogs differ in substituents at the piperazine ring, aryl groups, and heterocyclic cores. Below is a comparative analysis based on available evidence:
Key Findings
Substituent Impact on Solubility :
- The morpholine group in the target compound likely improves aqueous solubility compared to the trifluoromethyl (CF₃) group in Compound 5 or the ethylphenyl group in V011-0431 .
- Compound w3 ’s methylpiperazine substituent balances moderate solubility with potency, suggesting a trade-off between lipophilicity and target engagement .
V011-0431’s pyrazolo-pyrimidine core contributes to high lipophilicity, which may limit bioavailability despite strong in vitro activity .
Biological Activity Trends :
- Trifluoromethyl groups (Compounds 5 and 21) correlate with increased metabolic stability but reduced solubility, a common limitation in CNS drug development .
- The triazole moiety in the target compound and Compound w3 is associated with kinase inhibition, though the morpholine group in the former may reduce off-target effects compared to methylpiperazine in w3 .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling a 1,2,4-triazole-substituted pyrimidine core to a piperazine moiety, followed by conjugation with a morpholinophenyl ketone. Key steps include:
Step 1: Nucleophilic substitution between 6-chloropyrimidine-4-amine and 1H-1,2,4-triazole under reflux in anhydrous DMF with K₂CO₃ as a base (yield: ~65%) .
Step 2: Piperazine ring formation via Buchwald-Hartwig coupling using Pd(OAc)₂/Xantphos catalyst system in toluene (temperature: 110°C, yield: ~70%) .
Step 3: Final ketone conjugation via Friedel-Crafts acylation with 4-morpholinobenzoyl chloride in dichloromethane and AlCl₃ (yield: ~60%) .
Purification:
- Use column chromatography (silica gel, eluent: 3:1 ethyl acetate/hexane) for intermediates.
- Final compound purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Basic: How is the molecular structure validated, and what spectroscopic techniques are essential?
Methodological Answer:
Structural confirmation requires a combination of:
- 1H/13C NMR: Key signals include the triazole proton (δ 8.5–9.0 ppm) and morpholine methylene groups (δ 3.6–3.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass calculation (e.g., C₂₁H₂₅N₇O₂ requires m/z 415.2024) .
- X-ray Crystallography: Resolves spatial arrangement of the piperazine and triazole-pyrimidine core (if crystalline) .
Basic: What preliminary biological assays are recommended to assess its pharmacological potential?
Methodological Answer:
Initial screening should focus on:
Enzyme Inhibition Assays:
- Target kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays .
- IC₅₀ values are calculated from dose-response curves (concentration range: 0.1–100 µM).
Antimicrobial Activity:
- MIC determination against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Cytotoxicity:
- MTT assay on HEK293 or HepG2 cells to rule out nonspecific toxicity (CC₅₀ > 50 µM is acceptable for further studies) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:
Standardized Assay Protocols:
- Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., staurosporine for kinase assays) .
Metabolite Profiling:
Computational Docking:
- Molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding modes to off-target receptors .
Advanced: What strategies optimize structure-activity relationships (SAR) for target selectivity?
Methodological Answer:
Fragment Replacement:
- Replace morpholine with thiomorpholine or piperidine to assess steric/electronic effects on target binding .
Isosteric Substitutions:
- Swap triazole with imidazole or tetrazole to evaluate heterocycle impact on potency .
Pharmacophore Mapping:
- Generate 3D-QSAR models (e.g., using CoMFA) to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
Co-Solvent Systems:
- Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
Pro-drug Design:
- Introduce phosphate or acetate esters at the morpholine oxygen for hydrolytic activation in physiological conditions .
Nanoformulation:
- Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
